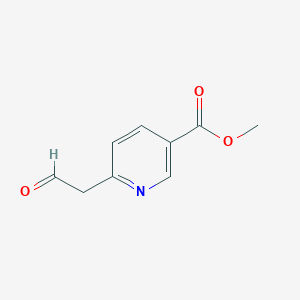

Methyl 6-(2-oxoethyl)nicotinate

CAS No.:

Cat. No.: VC16201367

Molecular Formula: C9H9NO3

Molecular Weight: 179.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9NO3 |

|---|---|

| Molecular Weight | 179.17 g/mol |

| IUPAC Name | methyl 6-(2-oxoethyl)pyridine-3-carboxylate |

| Standard InChI | InChI=1S/C9H9NO3/c1-13-9(12)7-2-3-8(4-5-11)10-6-7/h2-3,5-6H,4H2,1H3 |

| Standard InChI Key | MPIPNKDDDUVIIX-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CN=C(C=C1)CC=O |

Introduction

Methyl 6-(2-oxoethyl)nicotinate is an organic compound with the molecular formula C₉H₉NO₃ and a molecular weight of 179.17 g/mol. It is classified as an ester derived from nicotinic acid, featuring a 2-oxoethyl group at the 6-position of the nicotinic moiety. This compound is notable for its potential applications in pharmaceuticals and organic synthesis due to its unique structural features and reactivity.

Synthesis of Methyl 6-(2-oxoethyl)nicotinate

The synthesis of Methyl 6-(2-oxoethyl)nicotinate typically involves the esterification of 6-(2-oxoethyl)nicotinic acid with methanol in the presence of an acid catalyst. This reaction can be performed under controlled conditions to optimize yield and purity. In industrial settings, continuous flow reactors are often employed to enhance efficiency and scalability by allowing precise control over reaction parameters such as temperature and pressure.

Biological Activity and Potential Applications

Methyl 6-(2-oxoethyl)nicotinate exhibits significant biological activity, particularly as a vasodilator. It promotes the release of prostaglandin D2, resulting in the dilation of peripheral blood vessels. This activity suggests potential therapeutic applications in cardiovascular medicine and related fields. Additionally, it may interact with specific enzymes and receptors, making it a candidate for studies involving enzyme inhibition and receptor binding.

Comparison with Similar Compounds

Several compounds share structural similarities with Methyl 6-(2-oxoethyl)nicotinate, each exhibiting unique properties:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Methyl Nicotinate | Lacks the 2-oxoethyl group | Simpler structure, primarily used for flavoring |

| Ethyl Nicotinate | Contains an ethyl ester group | Similar reactivity but less versatile than Methyl 6-(2-oxoethyl)nicotinate |

| Methyl 6-(1-hydroxyethyl)nicotinate | Contains a hydroxyl group at position 1 | Different biological activity due to hydroxyl presence |

| Methyl 6-(2-hydroxyethyl)nicotinate | Hydroxyl group replaces the carbonyl at position 2 | Potentially different pharmacological effects |

Methyl 6-(2-oxoethyl)nicotinate stands out due to its specific functional groups that enhance its reactivity and biological activity compared to these similar compounds.

Research Findings and Future Directions

Research into the interaction of Methyl 6-(2-oxoethyl)nicotinate with biological systems reveals its potential effects on various biochemical pathways. Its mechanism of action may involve binding to specific receptors or enzymes, influencing physiological responses such as vasodilation. Further studies are needed to elucidate its full pharmacological profile and potential therapeutic uses.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume